Boc-N,2-dimethylalanine

Übersicht

Beschreibung

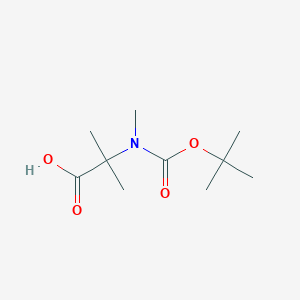

Boc-N,2-dimethylalanine is a chemical compound with the molecular formula C10H19NO4 . It appears as a white crystalline powder .

Synthesis Analysis

The synthesis of Boc-N,2-dimethylalanine involves the reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .

Molecular Structure Analysis

Boc-N,2-dimethylalanine contains a total of 33 bonds; 14 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .

Chemical Reactions Analysis

Boc-N,2-dimethylalanine is involved in various chemical reactions. For instance, it is used in the N-Boc deprotection (deBoc) reaction, which is common in pharmaceutical research and development . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

Physical And Chemical Properties Analysis

Boc-N,2-dimethylalanine has a molecular weight of 217.262, a density of 1.1±0.1 g/cm3, a boiling point of 306.4±21.0 °C at 760 mmHg, and a melting point of 154-158ºC . It has a flash point of 139.1±22.1 °C .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-N-Me-Aib-OH is commonly employed in solid-phase peptide synthesis (SPPS). As a protected amino acid, it serves as a building block for creating peptides. Researchers use it to construct peptide chains by sequentially adding amino acids in a controlled manner. The Boc (tert-butoxycarbonyl) protecting group ensures selective deprotection during synthesis, allowing for efficient peptide assembly .

Biofabrication and Tissue Engineering

Microvasculature functions at the tissue and cell level, regulating local mass exchange of oxygen and nutrient-rich blood. While biofabrication of large- and small-vessel replacements has seen success, functional microvasculature remains challenging to engineer. Boc-N-Me-Aib-OH could play a role in developing bioengineered microvascular networks for tissue constructs, aiding in regenerative medicine .

Chemoselective Boc Protection

A green and eco-friendly route for Boc protection of various amines, amino acids, and amino alcohols has been reported. Boc-N-Me-Aib-OH is part of this chemoselective protection strategy. Researchers have achieved almost quantitative Boc protection under mild reaction conditions, making it a valuable tool in organic synthesis .

Drug Delivery Systems

Boc-N-Me-Aib-OH can be incorporated into drug delivery systems. By conjugating it to therapeutic agents, researchers enhance drug stability, solubility, and targeted release. Its use in prodrugs or peptide-based carriers allows controlled drug administration, improving therapeutic efficacy .

Stable Isotope Labeling

In proteomics and metabolomics studies, stable isotope labeling is crucial for quantification and tracing metabolic pathways. Boc-N-Me-Aib-OH can be labeled with stable isotopes (e.g., 13C or 15N) and incorporated into peptides. These labeled peptides serve as internal standards for accurate mass spectrometry-based analyses .

Structural Studies and NMR Spectroscopy

Researchers use Boc-N-Me-Aib-OH as a model compound for structural studies. Its unique side chain (methylamino-isobutyric acid) provides insights into peptide conformation and folding. Nuclear Magnetic Resonance (NMR) spectroscopy of Boc-N-Me-Aib-OH-containing peptides aids in understanding secondary structures and intermolecular interactions .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11(6)10(4,5)7(12)13/h1-6H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDLITGXUYMJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370483 | |

| Record name | Boc-N,2-dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N,2-dimethylalanine | |

CAS RN |

146000-39-7 | |

| Record name | Boc-N,2-dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)

![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)

![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)